molecular formula C10H14BrN3 B1284761 1-(5-Bromopyridin-2-yl)-1,4-diazepane CAS No. 855787-68-7

1-(5-Bromopyridin-2-yl)-1,4-diazepane

Cat. No.: B1284761
CAS No.: 855787-68-7
M. Wt: 256.14 g/mol
InChI Key: HGPQRNSDOVULHZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the diazepane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-yl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the diazepane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-2-yl)-1,4-diazepane is unique due to the presence of both the brominated pyridine and diazepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQRNSDOVULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588457
Record name 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855787-68-7
Record name 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-Bromo-2-fluoro-pyridine (2.0 g, 11.4 mmol), [1,4]Diazepane (2.2 g, 22.8 mmol) in CH3CN (5.0 mL) was stirred at 50° C. for 3 hrs. Filter of the solid and the mother solution was brine, and concentrated in vacuo to give the title product (1.47 g, 51%) as a brown solid. ESI MS m/z 256 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.12 (d, J=7.0 Hz, 1H), 7.45 (dd, J=22.0, 6 Hz, 1H), 6.38 (d, J=22.0 Hz, 1H), 3.66 (m, 4H), 2.81 (t, J=15.0 Hz, 2H), 1.86 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

6 ml of a solution of hydrogen chloride (6N) in isopropanol are added to a solution of 1.63 g (4.4 mmol) of 1,1-dimethylethyl 4-(5-bromo-2-pyridyl)-1,4-diazepane-1-carboxylate, obtained in step 11.1, in 12 ml of dioxane and 4 ml of ethanol. This reaction mixture is maintained at 70° C. for 3 hours. The mixture is allowed to cool to room temperature and is then concentrated under reduced pressure. 1.32 g of a white solid are obtained after crystallization from acetone. These crystals are taken up in 10 ml of dichloromethane and the reaction medium is basified to pH=14, by adding 28% ammonia solution. The organic phase is recovered by filtration through a hydrophobic cartridge and the filtrate is concentrated under reduced pressure. 0.96 g of product is obtained in the form of an oil, and is used without further purification in the following step.
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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